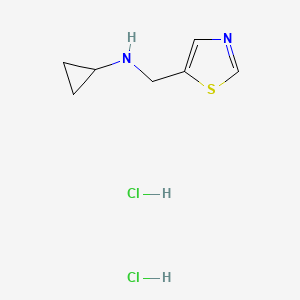
1-(Pirimidin-4-il)azetidin-3-amina
Descripción general
Descripción
1-(Pyrimidin-4-yl)azetidin-3-amine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrimidine ring and an azetidine ring, making it a unique structure with diverse chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor agonists.
Medicine: It has shown promise in the treatment of neurological disorders and as an anticancer agent.
Industry: The compound is utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 1-(Pyrimidin-4-yl)azetidin-3-amine is the Histamine H3 receptor (H3R) . H3R is a G protein-coupled receptor (GPCR) that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
1-(Pyrimidin-4-yl)azetidin-3-amine interacts with its target, the H3R, as a full agonist . This means it binds to the receptor and activates it, leading to a biological response. The compound’s binding mode indicates key interactions similar to those attained by histamine .
Biochemical Pathways
The activation of H3R by 1-(Pyrimidin-4-yl)azetidin-3-amine affects the release of several neurotransmitters, thereby influencing various biochemical pathways. These pathways are involved in physiological processes such as sleep-wake regulation, cognition, and food intake .
Pharmacokinetics
The compound vuf16839, a derivative of 1-(pyrimidin-4-yl)azetidin-3-amine, has been shown to have good metabolic stability and weak activity on cytochrome p450 enzymes . These properties suggest that 1-(Pyrimidin-4-yl)azetidin-3-amine may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The activation of H3R by 1-(Pyrimidin-4-yl)azetidin-3-amine leads to changes in the release of several neurotransmitters. This can result in various molecular and cellular effects, including alterations in sleep-wake regulation, cognition, and food intake . In vivo evaluation of a derivative compound in a social recognition test in mice revealed an amnesic effect .
Análisis Bioquímico
Biochemical Properties
Cellular Effects
The cellular effects of 1-(Pyrimidin-4-yl)azetidin-3-amine are also not fully known. It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(Pyrimidin-4-yl)azetidin-3-amine is not fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Pyrimidin-4-yl)azetidin-3-amine in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1-(Pyrimidin-4-yl)azetidin-3-amine vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that 1-(Pyrimidin-4-yl)azetidin-3-amine is involved in are not well-understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-(Pyrimidin-4-yl)azetidin-3-amine within cells and tissues are not well-documented. It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(Pyrimidin-4-yl)azetidin-3-amine and any effects on its activity or function are not well-understood. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)azetidin-3-amine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods: While specific industrial production methods for 1-(Pyrimidin-4-yl)azetidin-3-amine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrimidin-4-yl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrimidine or azetidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine and azetidine derivatives, which can exhibit different biological activities and chemical properties .
Comparación Con Compuestos Similares
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: This compound shares a similar pyrimidine ring structure and has been studied as a phosphodiesterase 4 inhibitor.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrimidine ring, known for its CDK2 inhibitory activity.
Uniqueness: 1-(Pyrimidin-4-yl)azetidin-3-amine stands out due to its unique combination of a pyrimidine and azetidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
1-pyrimidin-4-ylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-6-3-11(4-6)7-1-2-9-5-10-7/h1-2,5-6H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNPDKATLWINGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B1426753.png)


![Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate](/img/structure/B1426758.png)



![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426766.png)

![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
